molecular formula C14H12O2 B1246205 (1R,2S)-1,2-dihydrophenanthrene-1,2-diol

(1R,2S)-1,2-dihydrophenanthrene-1,2-diol

Cat. No. B1246205
M. Wt: 212.24 g/mol
InChI Key: FZOALBNXOKAOEW-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1,2-dihydrophenanthrene-1,2-diol is a cis-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1S,2R)-1,2-dihydrophenanthrene-1,2-diol.

Scientific Research Applications

Stereoselective Metabolism and Environmental Toxicology

  • Enantiomeric Metabolism : Enantiomerically pure isomers of trans-1,2-dihydroxy-1,2-dihydrophenanthrene show distinct metabolism patterns in rat liver microsomes, revealing stereoselectivity in the formation of diol epoxides. This stereoselectivity varies depending on the microsomal source, with significant implications for understanding the metabolic processing of environmental pollutants and related compounds (Vyas et al., 1982).

  • Analysis in Environmental Biology : In the study of Atlantic cod's exposure to polycyclic aromatic hydrocarbons, (1R,2S)-1,2-dihydrophenanthrene-1,2-diol serves as an important metabolite for analytical methods like fixed wavelength fluorescence and synchronous fluorescence scanning. This has implications for accurately assessing environmental contamination and the biological impact of pollutants (Pampanin et al., 2016).

Chemistry and Polymer Science

  • Application in Polymerization : Certain derivatives, like (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, have potential applications as precatalyst activators in the ring-opening polymerization of cyclic esters. This could contribute to advancements in polymer synthesis and materials science (Komarov et al., 2019).

Pharmaceutical and Medicinal Chemistry

  • Enantiomerically Pure Diols Synthesis : The use of oxidoreductases demonstrates the feasibility of preparing enantiomerically pure diols, like (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, in a one-pot operation. This has potential applications in pharmaceutical synthesis and drug development (Gennaro et al., 2010).

properties

Product Name

(1R,2S)-1,2-dihydrophenanthrene-1,2-diol

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(1R,2S)-1,2-dihydrophenanthrene-1,2-diol

InChI

InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1

InChI Key

FZOALBNXOKAOEW-UONOGXRCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@@H]3O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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